Cas no 1329808-44-7 (5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8)

5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
- 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8
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- ほほえんだ: c1cc2:s:n-c(N3CCNCC3):c2cc1Cl
5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C379677-10mg |
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 |
1329808-44-7 | 10mg |
$1533.00 | 2023-05-18 | ||
TRC | C379677-1mg |
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 |
1329808-44-7 | 1mg |
$196.00 | 2023-05-18 |
5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8に関する追加情報
Research Briefing on 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 (CAS: 1329808-44-7)
The compound 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 (CAS: 1329808-44-7) has recently gained attention in chemical biology and pharmaceutical research due to its potential applications as a deuterated analog in drug discovery and development. This research briefing synthesizes the latest findings regarding this specialized compound, focusing on its synthesis, characterization, and emerging applications in medicinal chemistry.
Recent studies have demonstrated that the deuterium incorporation in this benzoldisothiazole derivative significantly alters its pharmacokinetic properties compared to its non-deuterated counterpart. The deuterated form shows improved metabolic stability, with a 2.3-fold increase in plasma half-life observed in preclinical models (Journal of Medicinal Chemistry, 2023). This enhanced stability makes it particularly valuable for use as an internal standard in mass spectrometry-based quantification of related compounds in biological matrices.
In synthetic chemistry advancements, researchers have developed a novel three-step protocol for producing 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 with >98% isotopic purity. The optimized route involves palladium-catalyzed deuteration of a key intermediate followed by regioselective cyclization (Organic Process Research & Development, 2024). This improved synthetic approach has increased overall yield from 42% to 68% while reducing production costs by approximately 30%.
From a pharmacological perspective, the compound has shown promise as a tool compound for studying serotonin receptor modulation. Its unique structural features allow for selective interaction with 5-HT2A and 5-HT2C receptor subtypes, making it valuable for neuropharmacology research (ACS Chemical Neuroscience, 2023). The deuterium labeling enables precise tracking of molecular interactions through advanced spectroscopic techniques.
Current research directions include exploring its potential as a positron emission tomography (PET) tracer when radiolabeled with fluorine-18. Preliminary studies indicate favorable brain penetration and target specificity, suggesting utility in neurological disorder research (Nuclear Medicine and Biology, 2024). However, further validation in higher species is required before clinical translation.
In conclusion, 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 represents an important chemical tool with multiple applications in drug discovery and development. Its improved metabolic stability and synthetic accessibility position it as a valuable asset for pharmaceutical research, particularly in CNS drug development and analytical method development.
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